N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
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Overview
Description
The compound is a derivative of nicotinamide, which is a form of vitamin B3, and tetrahydrofuran, which is a commonly used solvent in organic chemistry . The “N-methoxy-N-methyl” part suggests that a methoxy group (OCH3) and a methyl group (CH3) are attached to a nitrogen atom in the molecule.
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring from the nicotinamide, an oxygen atom from the methoxy group, and a tetrahydrofuran ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds might undergo reactions typical for esters, amides, and ethers.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tetrahydrofuran ring might make it a good solvent, while the amide group might allow it to participate in hydrogen bonding .Scientific Research Applications
Metabolic Methylation and Epigenetic Remodeling in Cancer
NNMT is overexpressed in various human cancers, affecting the methylation potential of cancer cells by consuming methyl units from S-adenosyl methionine, thereby altering the epigenetic state. This process involves hypomethylated histones and cancer-related proteins, leading to the heightened expression of pro-tumorigenic gene products. Such findings point to a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, highlighting potential therapeutic targets (Ulanovskaya, Zuhl, & Cravatt, 2013).
Biochemical Properties and Variation in NNMT Activity
Research into the biochemical properties of NNMT reveals significant individual variation in activity levels, which could be pivotal in understanding differential responses to drugs and the toxicity of pyridine compounds. This variability underscores the need for personalized medicine approaches in treating conditions where NNMT plays a critical role (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).
Inhibition and Structural Insights
Studies on NNMT inhibitors, such as the discovery of bisubstrate inhibitors, shed light on the enzyme's role in physiology and pathophysiology. These inhibitors, by occupying both substrate and cofactor binding sites, offer insights into developing more potent and selective inhibitors, providing valuable tools for biological and therapeutic research (Babault et al., 2018).
NNMT in Metabolic Disorders
NNMT's involvement in obesity and type-2 diabetes has been demonstrated through studies on small molecule inhibitors that show potential for treating metabolic disorders. Such inhibitors can modulate insulin sensitivity, glucose levels, and body weight, indicating NNMT's role in metabolic regulation (Kannt et al., 2018).
NNMT and Homocysteine Metabolism
Research has also explored NNMT's role in homocysteine metabolism, particularly in adipose tissue. This work suggests that NNMT contributes to plasma homocysteine levels, a factor in cardiovascular disease risk, highlighting its potential impact beyond the liver's metabolic pathways (Riederer et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N-methoxy-N-methyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-15(17-2)13(16)10-5-6-12(14-8-10)19-9-11-4-3-7-18-11/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSLNEDXZXCURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)OCC2CCCO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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